![molecular formula C12H16N2OS B4897329 3-[2-(4-morpholinyl)-2-thioxoethyl]aniline CAS No. 5425-46-7](/img/structure/B4897329.png)
3-[2-(4-morpholinyl)-2-thioxoethyl]aniline
Übersicht
Beschreibung
3-[2-(4-morpholinyl)-2-thioxoethyl]aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MTEA and is a thioxoethyl-containing aniline derivative.
Wirkmechanismus
The mechanism of action of 3-[2-(4-morpholinyl)-2-thioxoethyl]aniline is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the growth and replication of cancer cells, viruses, and bacteria. This inhibition leads to the suppression of the growth and replication of these cells, which ultimately results in their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(4-morpholinyl)-2-thioxoethyl]aniline have been studied extensively. It has been found to induce apoptosis (programmed cell death) in cancer cells and has been shown to inhibit the activity of certain enzymes that are involved in the growth and replication of cancer cells. Additionally, it has been found to inhibit the replication of certain viruses, including HIV, and has been shown to be effective against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[2-(4-morpholinyl)-2-thioxoethyl]aniline in lab experiments is its potential to inhibit the growth and replication of cancer cells, viruses, and bacteria. This makes it a promising candidate for the development of new cancer treatments, antiviral drugs, and antibacterial agents. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 3-[2-(4-morpholinyl)-2-thioxoethyl]aniline. One direction is to investigate its potential use as a cancer treatment. This involves studying its efficacy and safety in different types of cancer cells and in animal models. Another direction is to study its potential use as an antiviral drug, particularly for the treatment of HIV infections. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, which could lead to the development of new drugs for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 3-[2-(4-morpholinyl)-2-thioxoethyl]aniline, which could lead to the development of more effective drugs based on this compound.
Conclusion:
In conclusion, 3-[2-(4-morpholinyl)-2-thioxoethyl]aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method has been reported in the literature, and it has been found to have anticancer, antiviral, and antibacterial properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes that are involved in the growth and replication of cancer cells, viruses, and bacteria. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on 3-[2-(4-morpholinyl)-2-thioxoethyl]aniline, which could lead to the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-morpholinyl)-2-thioxoethyl]aniline has been found to have potential applications in various fields of scientific research. It has been reported to have anticancer, antiviral, and antibacterial properties. This compound has also been found to inhibit the growth of certain tumor cells and has been studied for its potential use in cancer treatment. Additionally, it has been found to have antiviral activity against the human immunodeficiency virus (HIV) and has been studied for its potential use in the treatment of HIV infections. The antibacterial properties of 3-[2-(4-morpholinyl)-2-thioxoethyl]aniline have also been studied, and it has been found to be effective against certain strains of bacteria.
Eigenschaften
IUPAC Name |
2-(3-aminophenyl)-1-morpholin-4-ylethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c13-11-3-1-2-10(8-11)9-12(16)14-4-6-15-7-5-14/h1-3,8H,4-7,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKZJOCDRCJVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969256 | |
| Record name | 2-(3-Aminophenyl)-1-(morpholin-4-yl)ethane-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-1-morpholin-4-ylethanethione | |
CAS RN |
5425-46-7 | |
| Record name | NSC12766 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Aminophenyl)-1-(morpholin-4-yl)ethane-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B4897247.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4897264.png)
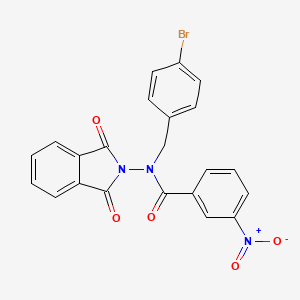
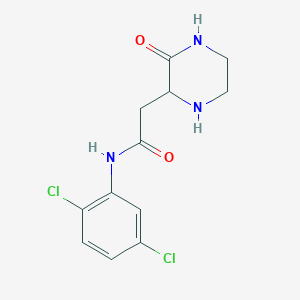
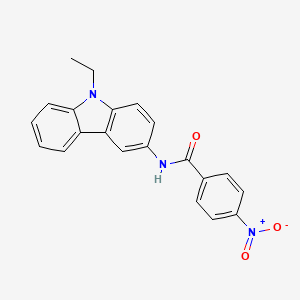
![2-chloro-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4897278.png)

![1'-[(5-methyl-2-thienyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4897290.png)
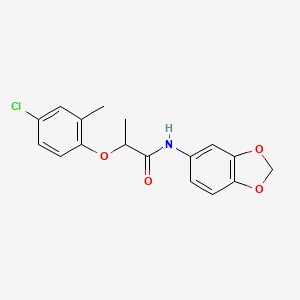
![3-chloro-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4897318.png)
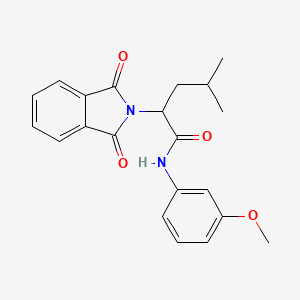
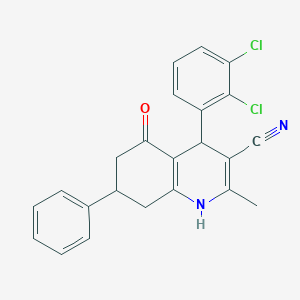
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B4897343.png)